2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile
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Overview
Description
2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile is a unique organic compound featuring a combination of a pyrimidine ring and a benzenecarbonitrile group. This compound is of particular interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile typically involves the following steps:
Pyrimidine Ring Formation: : The initial step is the formation of the pyrimidine ring. This is commonly achieved through a cyclization reaction involving urea or thiourea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Methylation: : The pyrimidine intermediate is then methylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the 1,3-dimethyl groups.
Formylation: : The formylation of the methylated pyrimidine derivative is performed using reagents like formic acid or formamide.
Reaction with Aminobenzonitrile: : The formylated intermediate reacts with aminobenzonitrile under suitable conditions, often involving heating and the use of a catalyst such as palladium, to yield the target compound.
Industrial Production Methods
Industrial-scale production involves optimizing the above steps to enhance yield and purity while minimizing costs. Factors such as reaction time, temperature, solvent choice, and purification techniques are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile undergoes various types of reactions:
Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: : Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: : Lithium aluminum hydride; anhydrous conditions.
Substitution: : Halogens (chlorine, bromine), nitric acid; various solvents like dichloromethane or acetic acid.
Major Products
Oxidized Derivatives: : Including hydroxylated or ketone derivatives.
Amines: : Resulting from reduction of the nitrile group.
Substituted Aromatics: : Depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in diverse reactions, making it valuable for creating novel chemical entities.
Biology
In biological studies, it serves as a probe or marker due to its reactive functional groups. Researchers use it to study enzyme interactions and metabolic pathways.
Medicine
This compound's potential pharmacological activities are under investigation. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
Industrial applications include its use in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactive nature makes it suitable for creating derivatives with specific desired properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its benzenecarbonitrile group allows it to bind to enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Unique Features
What sets 2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile apart from similar compounds is the combination of the pyrimidine and benzenecarbonitrile groups. This dual functionality enhances its reactivity and potential biological activity.
Similar Compounds
2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzonitrile: : Shares structural similarity but lacks specific modifications that enhance activity.
Benzonitrile derivatives: : Exhibit similar chemical reactivity but differ in pharmacological profiles.
Pyrimidine derivatives: : Common in medicinal chemistry but usually possess different substituents leading to varied biological effects.
By integrating these diverse features, this compound presents a versatile and promising compound for ongoing research and industrial applications.
Properties
IUPAC Name |
2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-17-12(19)10(13(20)18(2)14(17)21)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCOBPYOLKYCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121872 |
Source
|
Record name | 2-[[(Tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-16-4 |
Source
|
Record name | 2-[[(Tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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